molecular formula C23H24N4O B14250741 Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]- CAS No. 406911-11-3

Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-

Cat. No.: B14250741
CAS No.: 406911-11-3
M. Wt: 372.5 g/mol
InChI Key: JSTVDQXMLDVKOZ-UHFFFAOYSA-N
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Description

Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]- is a complex organic compound with a molecular formula of C21H20N4O This compound is characterized by the presence of a phenol group substituted with methyl and bis-imino groups linked to pyridinyl ethyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]- typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2,6-diformylphenol with 2-(2-pyridinyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,6-bis[[bis[2-(2-pyridinyl)ethyl]amino]methyl]-4-methyl-
  • Phenol, 2,2’-methylenebis [6- (1,1-dimethylethyl)-4-methyl-
  • Phenol, 2,6-dicyclohexyl-4-methyl-

Uniqueness

Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]- is unique due to its specific substitution pattern and the presence of pyridinyl ethyl groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

406911-11-3

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

4-methyl-2,6-bis(2-pyridin-2-ylethyliminomethyl)phenol

InChI

InChI=1S/C23H24N4O/c1-18-14-19(16-24-12-8-21-6-2-4-10-26-21)23(28)20(15-18)17-25-13-9-22-7-3-5-11-27-22/h2-7,10-11,14-17,28H,8-9,12-13H2,1H3

InChI Key

JSTVDQXMLDVKOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=NCCC2=CC=CC=N2)O)C=NCCC3=CC=CC=N3

Origin of Product

United States

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